Poly-D-lysine hydrobromide

Descripción general

Descripción

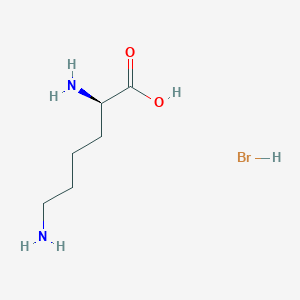

El hidrobromuro de poli-D-lisina es un polímero sintético compuesto por residuos de D-lisina, cada uno asociado a una molécula de bromuro de hidrógeno. Este compuesto es conocido por su capacidad de promover la adhesión celular a sustratos sólidos al mejorar las interacciones electrostáticas entre los iones cargados negativamente en la membrana celular y la superficie del cultivo . El peso molecular de este polímero oscila entre 30.000 y 70.000 Daltons .

Mecanismo De Acción

El hidrobromuro de poli-D-lisina ejerce sus efectos mejorando las interacciones electrostáticas entre sus cadenas poliméricas cargadas positivamente y los iones cargados negativamente en las membranas celulares y otras superficies . Esta interacción aumenta el número de sitios de unión celular cargados positivamente, promoviendo la adhesión y el crecimiento celular .

Compuestos Similares:

Poli-L-lisina: Similar a la poli-D-lisina, pero compuesta por residuos de L-lisina.

Poli-DL-lisina: Una mezcla racémica de residuos de D-lisina y L-lisina.

Unicidad: El hidrobromuro de poli-D-lisina es único en su resistencia a la degradación enzimática por las células que digieren la poli-L-lisina. Esto lo hace particularmente útil en aplicaciones donde se requiere una adhesión celular a largo plazo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El hidrobromuro de poli-D-lisina se sintetiza mediante la polimerización de monómeros de D-lisina. El proceso implica el uso de ácido bromhídrico para formar la sal de bromuro de hidrógeno, lo que aumenta la solubilidad del polímero en agua . La reacción de polimerización se lleva a cabo típicamente en condiciones controladas para lograr el rango de peso molecular deseado.

Métodos de producción industrial: En entornos industriales, la producción de hidrobromuro de poli-D-lisina implica reactores de polimerización a gran escala donde los monómeros de D-lisina se polimerizan en presencia de ácido bromhídrico. El polímero resultante se purifica y liofiliza para obtener un producto estable y soluble en agua .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrobromuro de poli-D-lisina experimenta principalmente interacciones electrostáticas en lugar de reacciones químicas tradicionales como la oxidación, la reducción o la sustitución. El polímero cargado positivamente interactúa con los iones cargados negativamente en las membranas celulares y otras superficies .

Reactivos y condiciones comunes: El reactivo principal involucrado en la síntesis de hidrobromuro de poli-D-lisina es el ácido bromhídrico. La reacción de polimerización se lleva a cabo en condiciones controladas de pH y temperatura para garantizar la formación del polímero deseado .

Productos principales formados: El producto principal formado a partir de la polimerización de D-lisina en presencia de ácido bromhídrico es el hidrobromuro de poli-D-lisina, un polímero soluble en agua con un rango de peso molecular de 30.000 a 70.000 Daltons .

Aplicaciones Científicas De Investigación

El hidrobromuro de poli-D-lisina tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Cultivo celular: Se utiliza comúnmente como recubrimiento para placas y matraces de cultivo celular para promover la adhesión y el crecimiento celular.

Ingeniería de tejidos: El polímero se utiliza para crear andamios que apoyan el crecimiento celular y la regeneración de tejidos.

Administración de fármacos: El hidrobromuro de poli-D-lisina se emplea en sistemas de administración de fármacos para mejorar la focalización y la absorción de agentes terapéuticos.

Comparación Con Compuestos Similares

Poly-L-lysine: Similar to poly-D-lysine, but composed of L-lysine residues.

Poly-DL-lysine: A racemic mixture of D-lysine and L-lysine residues.

Uniqueness: Poly-D-lysine hydrobromide is unique in its resistance to enzymatic degradation by cells that digest poly-L-lysine. This makes it particularly useful in applications where long-term cell adhesion is required .

Propiedades

IUPAC Name |

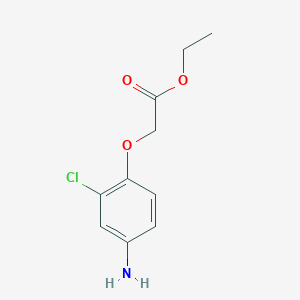

(2R)-2,6-diaminohexanoic acid;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.BrH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXAGTSTSPYCEP-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@H](C(=O)O)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27964-99-4 | |

| Details | Compound: Poly-D-lysine hydrobromide | |

| Record name | Poly-D-lysine hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27964-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Poly-D-lysine hydrobromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16703 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid](/img/structure/B3121085.png)

![Tert-butyl 3-bromo-5,6-dihydrospiro[benzo[d]imidazo[1,2-a]azepine-11,4'-piperidine]-1'-carboxylate](/img/structure/B3121087.png)